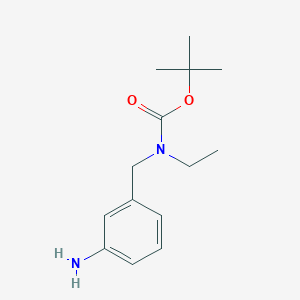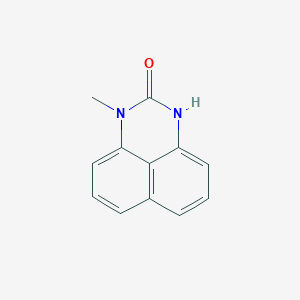
1-methyl-1H-perimidin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-perimidin-2(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is also known as 1-methyl-3,4-dihydro-1H-pyrimidin-2-one or N-methyl-2-oxo-1,2-dihydropyrimidine.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-perimidin-2(3H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-1H-perimidin-2(3H)-one exhibits various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-1H-perimidin-2(3H)-one in lab experiments include its unique structure and potential applications in various fields. However, the limitations of using this compound include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-1H-perimidin-2(3H)-one. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields including materials science and agrochemicals.
In conclusion, 1-methyl-1H-perimidin-2(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound has been extensively studied for its potential as a therapeutic agent for various diseases including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-methyl-1H-perimidin-2(3H)-one can be achieved through various methods. One of the commonly used methods involves the reaction of methylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to cyclization using hydrochloric acid to yield 1-methyl-1H-perimidin-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-perimidin-2(3H)-one has been extensively studied for its potential applications in various fields including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
30837-59-3 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-methyl-1H-perimidin-2-one |
InChI |
InChI=1S/C12H10N2O/c1-14-10-7-3-5-8-4-2-6-9(11(8)10)13-12(14)15/h2-7H,1H3,(H,13,15) |
InChI-Schlüssel |
SMWDBXBOXHLGSR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)NC1=O |
Kanonische SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)NC1=O |
Löslichkeit |
10.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



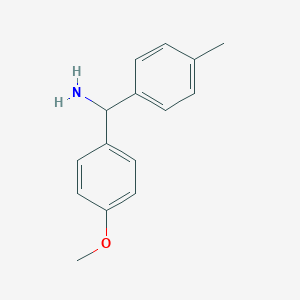
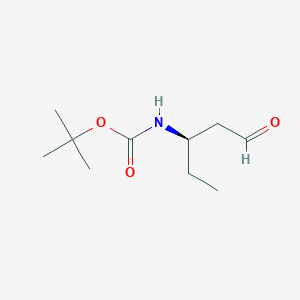
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)
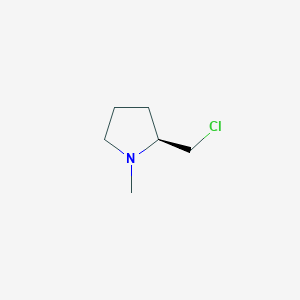


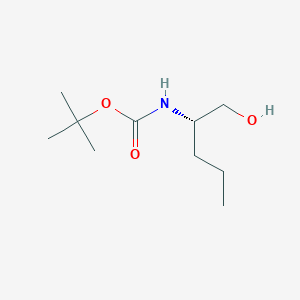
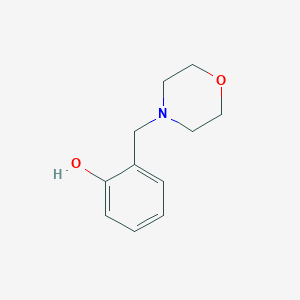
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)
![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)
